Acetic acid;3,3-dimethylcyclohexen-1-ol
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Overview
Description
Acetic acid;3,3-dimethylcyclohexen-1-ol is an organic compound that combines the properties of acetic acid and a cyclohexenol derivative. This compound is characterized by its unique structure, which includes a cyclohexene ring with a dimethyl substitution and a hydroxyl group, along with an acetic acid moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,3-dimethylcyclohexen-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylcyclohexanone with acetic acid in the presence of a catalyst. The reaction typically requires an acidic catalyst such as sulfuric acid or phosphoric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production of the compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3,3-dimethylcyclohexen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexenol moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3,3-dimethylcyclohexanone or 3,3-dimethylcyclohexanecarboxylic acid.
Reduction: Formation of 3,3-dimethylcyclohexanol or 3,3-dimethylcyclohexane.
Substitution: Formation of esters or amides depending on the nucleophile used.
Scientific Research Applications
Acetic acid;3,3-dimethylcyclohexen-1-ol finds applications in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of acetic acid;3,3-dimethylcyclohexen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the cyclohexenol moiety can form hydrogen bonds with biological molecules, influencing their structure and function. The acetic acid moiety can participate in acid-base reactions, affecting the pH and ionic balance in biological systems. These interactions contribute to the compound’s overall biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylcyclohexanol: Similar structure but lacks the acetic acid moiety.
3,3-Dimethylcyclohexanone: Contains a ketone group instead of a hydroxyl group.
Cyclohexanol: Lacks the dimethyl substitution and acetic acid moiety.
Uniqueness
Acetic acid;3,3-dimethylcyclohexen-1-ol is unique due to the presence of both the acetic acid and cyclohexenol functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
54200-64-5 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
acetic acid;3,3-dimethylcyclohexen-1-ol |
InChI |
InChI=1S/C8H14O.C2H4O2/c1-8(2)5-3-4-7(9)6-8;1-2(3)4/h6,9H,3-5H2,1-2H3;1H3,(H,3,4) |
InChI Key |
KFRRDXMJWYQYRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC1(CCCC(=C1)O)C |
Origin of Product |
United States |
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